molecular formula C9H19N3O6 B1311825 L-Ornithine L-aspartate CAS No. 3230-94-2

L-Ornithine L-aspartate

Cat. No. B1311825
CAS RN: 3230-94-2
M. Wt: 265.26 g/mol
InChI Key: IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
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Description

L-Ornithine L-aspartate is a metabolite of arginine degradation by arginase . It’s a salt that combines ornithine amino acids and L-aspartic acid . This substance is known to cleanse the liver and boost its regeneration . It also helps reduce the concentration of ammonia in the blood .


Synthesis Analysis

L-Ornithine L-aspartate (LOLA) is a stable salt of L-ornithine and L-aspartate that readily dissociates into its constituent amino acids . These amino acids are readily absorbed by active transport, distributed, and metabolized .


Molecular Structure Analysis

LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .


Chemical Reactions Analysis

L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . L-Aspartate, like L-ornithine, undergoes transamination to glutamate via glutamine synthetase in perivenous hepatocytes as well as by skeletal muscle and brain .


Physical And Chemical Properties Analysis

LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Properties in Hepatic Encephalopathy

  • LOLA in Hepatic Encephalopathy : LOLA plays a crucial role in reducing ammonia levels in hepatic encephalopathy. It works by breaking down ammonia into urea and glutamine, crucial for managing this condition (Kircheis & Lüth, 2019).
  • Physiological Functions and Efficacy : LOLA contributes significantly to ammonia detoxification and biosynthesis of proline and polyamines. These substances are vital for DNA synthesis and cell replication. Supplementation with ornithine in animal models has shown enhanced wound healing and collagen deposition (Sikorska, Cianciara & Wiercińska-Drapało, 2010).

Clinical Applications and Effects

  • Management of Hepatic Encephalopathy : A meta-analysis has demonstrated the effectiveness and safety of LOLA in managing hepatic encephalopathy, highlighting its therapeutic potential (Jiang, Jiang, Zheng & Chen, 2009).
  • Impact on Brain Energy Metabolism : LOLA's effect on brain energy metabolism has been studied, revealing its influence on metabolic activities in the brain, particularly through its constituent amino acids (Das et al., 2020).

Potential in Other Medical Conditions

  • Application in Oncology : LOLA has shown potential in oncology, particularly in enhancing tolerance towards chemotherapy and radiationtherapy. It may also have protective effects on tumor cell proliferation kinetics (Kleef & Scheller, 1999).
  • Use in Acute Pancreatitis : L-Ornithine L-aspartate has been found to reduce neurological disorders in pancreatic necrosis, demonstrating hepatoprotective properties. This highlights its potential application in acute pancreatitis (Vinnik et al., 2015).

properties

IUPAC Name

(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883964
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ornithine L-aspartate

CAS RN

3230-94-2
Record name Ornithine aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ornithine L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNITHINE ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,200
Citations
ET Goh, CS Stokes, SS Sidhu… - Cochrane Database …, 2018 - cochranelibrary.com
… The results of this review suggest a possible beneficial effect of L‐ornithine L‐aspartate on … There was very low quality evidence of a possible beneficial effect of L‐ornithine L‐aspartate …
Number of citations: 111 www.cochranelibrary.com
S Stauch, G Kircheis, G Adler, K Beckh… - Journal of …, 1998 - Elsevier
… in the L-ornithine-L-aspartate-treated … L-ornithine-L-aspartate group than in the placebo group. Adverse events were observed in neither the placebo nor the L-ornithine-L-aspartate…
Number of citations: 292 www.sciencedirect.com
G Kircheis, M Wettstein, S Vom Dahl… - Metabolic brain disease, 2002 - Springer
… The clinical efficacy of both oral and parenteral L-ornithine–L-aspartate (OA) was confirmed by randomized, placebo-controlled, double-blind studies in patients with manifest hepatic …
Number of citations: 160 link.springer.com
SK Acharya, V Bhatia, V Sreenivas, S Khanal… - Gastroenterology, 2009 - Elsevier
… L-ornithine L-aspartate (LOLA) reduces ammonia levels by increasing hepatic ammonia disposal and its peripheral metabolism. Present study evaluated efficacy and ammonia …
Number of citations: 232 www.sciencedirect.com
Q Jiang, XH Jiang, MH Zheng… - … of Gastroenterology and …, 2009 - Wiley Online Library
… l-ornithine-l-aspartate (LOLA) is not frequently used as there are still some reservations about its benefits. The present study aimed to assess the effectiveness and safety of LOLA in the …
Number of citations: 162 onlinelibrary.wiley.com
A Das, D Fröhlich, LB Achanta, BD Rowlands… - Neurochemical …, 2020 - Springer
… following incubation of brain cortical tissue slices with 5 mmol/L [1- 13 C]D-glucose and 0.4 mmol/L sodium [1,2- 13 C]acetate (control) and 20 or 100 µmol/L L-ornithine-L-aspartate. …
Number of citations: 14 link.springer.com
SS Sidhu, BC Sharma, O Goyal, H Kishore… - Hepatology, 2018 - Wiley Online Library
High‐quality data on the efficacy of L‐ornithine L‐aspartate (LOLA) in patients with cirrhosis and bouts of overt hepatic encephalopathy (OHE) are missing. We evaluated the efficacy of …
Number of citations: 101 aasldpubs.onlinelibrary.wiley.com
A Jain, BC Sharma, B Mahajan, S Srivastava… - …, 2022 - Wiley Online Library
… Data on the use of intravenous L-ornithine L-aspartate (LOLA) in the treatment of overt HE (OHE) is limited. We evaluated the role of intravenous LOLA in patients of cirrhosis with OHE …
Number of citations: 43 aasldpubs.onlinelibrary.wiley.com
I Ahmad, AA Khan, A Alam, A Dilshad, AK Butt… - J Coll Physicians Surg …, 2008 - emro.who.int
… to two treatment groups, L-ornithine-L-aspartate (20g/d) … L-ornithine-L-aspartate group with regard to both variables. Four patients in the placebo group and 2 in L-ornithine-L-aspartate …
Number of citations: 63 www.emro.who.int
MR Alvares‐da‐Silva, A de Araujo… - Hepatology …, 2014 - Wiley Online Library
… L-ornithine-l-aspartate (LOLA) increases ammonia metabolism in liver and muscles, lowering their blood levels and it is theoretically related to the improvement of neurological status. iv …
Number of citations: 69 onlinelibrary.wiley.com

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